6-chloro-4-nitro-1H-indole

Catalog No.
S804228
CAS No.
245524-95-2
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-4-nitro-1H-indole

CAS Number

245524-95-2

Product Name

6-chloro-4-nitro-1H-indole

IUPAC Name

6-chloro-4-nitro-1H-indole

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H

InChI Key

ACHKQFCKHUHNQJ-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)[N+](=O)[O-]

6-Chloro-4-nitro-1H-indole is an organic compound characterized by the molecular formula C8H5ClN2O2C_8H_5ClN_2O_2 and a molecular weight of approximately 196.59 g/mol. This compound features a chloro group and a nitro group attached to the indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of these functional groups significantly influences its chemical properties and biological activities. The compound has been assigned the CAS number 885519-50-6, and it is recognized for its potential applications in various fields, including medicinal chemistry and material science .

Typical of indole derivatives:

  • Electrophilic Substitution: The aromatic system of the indole can undergo electrophilic substitution reactions, where the nitro group can act as a directing group, facilitating further substitutions at the 5-position or 7-position of the indole ring.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron filings in acidic conditions or catalytic hydrogenation.
  • Nucleophilic Addition: The chloro group can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the introduction of various substituents .

The biological activity of 6-chloro-4-nitro-1H-indole has been explored in various studies. It exhibits potential as an inhibitor of certain enzymatic processes, particularly in relation to cancer research. For example, compounds with similar structures have shown promise as allosteric inhibitors of key metabolic enzymes like fructose-1,6-bisphosphatase, which is involved in gluconeogenesis. Additionally, some derivatives of indole compounds have demonstrated antimicrobial and anti-inflammatory properties .

XLogP3

2.5

Wikipedia

6-Chloro-4-nitro-1H-indole

Dates

Last modified: 08-15-2023

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